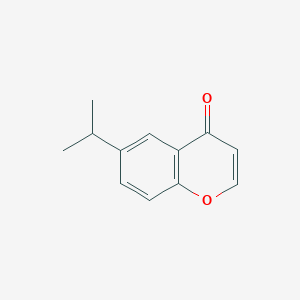

6-Iso-propylchromone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

288399-58-6 |

|---|---|

Molekularformel |

C12H12O2 |

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

6-propan-2-ylchromen-4-one |

InChI |

InChI=1S/C12H12O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 |

InChI-Schlüssel |

JAOKDOBMLZKVKM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC2=C(C=C1)OC=CC2=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Isopropylchromone from 2-Hydroxyacetophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 6-isopropylchromone from 2-hydroxyacetophenones. The document details the core chemical transformations, offers detailed experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic bioactive molecules. The 6-isopropylchromone scaffold, in particular, is of significant interest in medicinal chemistry and drug development due to its presence in compounds exhibiting a range of pharmacological activities. The synthesis of this scaffold typically commences from appropriately substituted 2-hydroxyacetophenones, which undergo cyclization to form the chromone ring. This guide will focus on three principal and well-established methodologies for this transformation: the Vilsmeier-Haack reaction, the Baker-Venkataraman rearrangement, and the Kostanecki-Robinson reaction.

Core Synthetic Methodologies

The synthesis of 6-isopropylchromone from a 2-hydroxyacetophenone precursor, namely 2-hydroxy-4-isopropylacetophenone, can be achieved through several key synthetic strategies. Each method offers distinct advantages and proceeds through different intermediates.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including substituted 2-hydroxyacetophenones.[1][2][3] In the context of chromone synthesis, the reaction proceeds via a double formylation of the 2-hydroxyacetophenone, followed by cyclization and dehydration to yield a 3-formylchromone.[4] For the synthesis of 6-isopropylchromone, a subsequent deformylation step would be required. However, the direct synthesis of 3-formyl-6-isopropylchromone is a valuable pathway to functionalized derivatives.[5][6]

Reaction Pathway:

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] This electrophilic reagent then reacts with the activated aromatic ring of 2-hydroxy-4-isopropylacetophenone.

Figure 1: Vilsmeier-Haack reaction pathway for the synthesis of 3-formyl-6-isopropylchromone.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are key precursors to chromones.[8][9][10][11][12] The process involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone. The resulting 1,3-diketone can then be cyclized under acidic conditions to afford the desired chromone.[13]

Reaction Pathway:

The synthesis commences with the acylation of 2-hydroxy-4-isopropylacetophenone to form the corresponding ester. This ester then undergoes a base-mediated rearrangement to a 1,3-diketone intermediate, which is subsequently cyclized.

Figure 2: Baker-Venkataraman rearrangement pathway for the synthesis of 6-isopropylchromone.

Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction provides a direct route to chromones from 2-hydroxyaryl ketones by reaction with an aliphatic acid anhydride and its sodium salt.[13][14] This method involves an initial O-acylation of the phenol, followed by an intramolecular aldol condensation and subsequent dehydration to form the chromone ring.

Reaction Pathway:

2-Hydroxy-4-isopropylacetophenone is heated with an acid anhydride and its corresponding sodium salt to directly yield the chromone derivative.

References

- 1. Soft-enolization Baker-Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 3-Formyl-6-isopropylchromone | 49619-58-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. ijrpc.com [ijrpc.com]

- 13. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 14. Kostanecki acylation - Wikipedia [en.wikipedia.org]

The Scant Evidence of Naturally Occurring 6-Isopropylchromone Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

The chromone scaffold is a privileged structure in medicinal chemistry, with numerous synthetic and naturally occurring derivatives exhibiting a wide array of biological activities. Within this vast chemical space, the specific substitution pattern of an isopropyl group at the 6-position of the chromone ring is of interest for its potential to modulate pharmacological properties. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on naturally occurring 6-isopropylchromone analogues. Through a systematic review of available literature, this document details the isolation, structural elucidation, and biological evaluation of closely related isopropylchromone derivatives. Due to the scarcity of naturally occurring 6-isopropylchromones, this guide focuses on the reported 2-isopropylchromone analogues as the closest structural relatives found in nature to date. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support further research and drug discovery efforts in this area.

Introduction

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in the plant and fungal kingdoms.[1][2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have established them as a significant source of lead compounds in drug discovery.[1] The substitution pattern on the chromone nucleus plays a critical role in determining the pharmacological profile. The 6-position, in particular, is a key site for modification to enhance potency and selectivity.

This guide specifically addresses the discovery of naturally occurring chromones featuring an isopropyl substituent. Despite the synthetic accessibility of 6-isopropylchromone, its isolation from natural sources remains largely unreported. However, recent phytochemical investigations have led to the discovery of chromone derivatives bearing an isopropyl group at the 2-position. These compounds represent the closest naturally occurring analogues to the 6-isopropylchromone scaffold and provide valuable insights into the biosynthetic potential for such structures in nature.

This document synthesizes the available scientific literature on two such naturally occurring 2-isopropylchromone analogues, providing a detailed repository of their chemical and biological data, alongside the methodologies employed in their discovery and evaluation.

Naturally Occurring Isopropylchromone Analogues

5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one from Syzygium cerasiforme

A novel isopropylchromone, 5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one, was isolated from the leaves of Syzygium cerasiforme (Blume) Merr. & L.M.Perry.[1] The structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Value | Reference |

| Compound Name | 5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one | [1] |

| Natural Source | Leaves of Syzygium cerasiforme | [1] |

| Molecular Formula | C₁₄H₁₆O₄ | [1] |

| HR-ESI-MS (m/z) | 249.1121 [M+H]⁺ (calcd. for C₁₄H₁₇O₄, 249.1127) | [1] |

| ¹H-NMR (CD₃OD, 500 MHz) δ (ppm) | 6.08 (1H, s, H-3), 3.01 (1H, sept, J = 6.9 Hz, H-1'), 2.05 (3H, s, 6-CH₃), 1.99 (3H, s, 8-CH₃), 1.28 (6H, d, J = 6.9 Hz, H-2', H-3') | [1] |

| ¹³C-NMR (CD₃OD, 125 MHz) δ (ppm) | 183.9 (C-4), 166.5 (C-2), 162.7 (C-7), 159.2 (C-5), 157.9 (C-8a), 110.1 (C-3), 106.8 (C-4a), 104.9 (C-6), 103.1 (C-8), 35.1 (C-1'), 20.4 (C-2', C-3'), 8.3 (8-CH₃), 7.4 (6-CH₃) | [1] |

| Biological Activity | Inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages | [1] |

| IC₅₀ | 18.5 ± 1.2 µM | [1] |

5,7-dihydroxy-2-isopropylchromone-8-β-D-glucoside from Hypericum japonicum

A chromone glycoside, 5,7-dihydroxy-2-isopropylchromone-8-β-D-glucoside, has been reported as a constituent of Hypericum japonicum Thunb. ex Murray.[2] This compound is noted for its potential activity against the Epstein-Barr virus. While the isolation has been cited in a review, detailed experimental data from the primary literature was not readily accessible.

| Parameter | Value | Reference |

| Compound Name | 5,7-dihydroxy-2-isopropylchromone-8-β-D-glucoside | [2] |

| Natural Source | Hypericum japonicum | [2] |

| Biological Activity | Activity against Epstein-Barr virus | [2] |

Note: Detailed quantitative data (NMR, MS, yield, IC₅₀) for this compound could not be retrieved from the available literature.

Experimental Protocols

Isolation of 5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one

The following protocol is a summary of the method described for the isolation of the isopropylchromone from Syzygium cerasiforme.[1]

Diagram of the Experimental Workflow:

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Isopropylchromone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 6-isopropylchromone and its derivatives. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of 6-isopropylchromone and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and development. Key parameters are summarized in the tables below.

Table 1: Physicochemical Properties of 6-Isopropylchromone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa | LogP |

| 6-Isopropylchromone-2-carboxylic acid | C₁₃H₁₂O₄ | 232.23 | 216-218[1][2] | 368.1±42.0 (Predicted)[1][2] | 1.308±0.06 (Predicted)[1][2] | 2.37±0.20 (Predicted)[1][2] | - |

| 3-Formyl-6-isopropylchromone | C₁₃H₁₂O₃ | 216.23 | 98-100[3][4][5] | 339.8±42.0 (Predicted)[3] | 1.259[3] | - | 2.72890[3] |

| 6-Isopropyl-4-oxo-4H-chromene-3-carbaldehyde | C₁₃H₁₂O₃ | 216.23 | 97.0 - 101.0[4] | - | - | - | - |

Note: Some data are predicted values from computational models.

Experimental Protocols

The synthesis of 6-isopropylchromone and its derivatives can be achieved through several established synthetic routes. Below are detailed methodologies for key synthetic transformations.

General Synthesis of 2-Alkyl-Substituted Chroman-4-ones (Precursors to Chromones)

This protocol, adapted from a microwave-assisted synthesis, is a versatile method for creating chromanone scaffolds that can be further converted to chromones.[6]

Materials:

-

Substituted 2'-hydroxyacetophenone

-

Aliphatic aldehyde

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the aliphatic aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 170°C for 1 hour.[6]

-

After cooling, dilute the mixture with dichloromethane.

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and heptane as the eluent to obtain the desired 2-alkyl-substituted 4-chromanone.[7]

Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 3-formylchromones.[8][9]

Materials:

-

Substituted 2-hydroxyacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted 2-hydroxyacetophenone in DMF, add phosphorus oxychloride (Vilsmeier reagent) at 0°C.[10]

-

Allow the reaction to stir at room temperature for approximately 6.5 hours.[10]

-

Cool the reaction mixture to 0°C and add a solution of sodium acetate in water.

-

Stir for an additional 10 minutes at 0°C.[10]

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over sodium sulfate.[10]

-

After filtration, concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the 3-formylchromone.[10]

Alternative Synthesis of Chromones: Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are key intermediates in the synthesis of chromones and flavones.[11] The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone.[11]

General Steps:

-

Enolate Formation: A base abstracts an alpha-hydrogen from the 2-acetoxyacetophenone to form an enolate.[11]

-

Acyl Transfer: The enolate then attacks the ester carbonyl, leading to an acyl transfer and the formation of a 1,3-diketone.[11]

-

Cyclization: The resulting 1,3-diketone can then be cyclized under acidic conditions to form the chromone ring.

This method is often used in the synthesis of flavones and is a powerful tool for creating the chromone scaffold.[12]

Biological Activities and Signaling Pathways

Derivatives of 6-isopropylchromone have shown promise in various therapeutic areas, primarily due to their anti-inflammatory and enzyme-inhibiting activities.

Anti-inflammatory Activity via MAPK Signaling Pathway

Certain chromone derivatives have been found to exhibit potent anti-inflammatory properties by inhibiting the p38 MAPK signaling pathway.[3] This pathway is a key regulator of the inflammatory response. The proposed mechanism involves the inhibition of reactive oxygen species (ROS) dependent activation of the TRAF6-ASK1-p38 cascade.

Caption: Proposed anti-inflammatory mechanism of 6-isopropylchromone derivatives.

LPS (lipopolysaccharide) binding to TLR4 (Toll-like receptor 4) triggers the production of reactive oxygen species (ROS). ROS, in turn, activates a signaling cascade involving TRAF6 (TNF receptor-associated factor 6) and ASK1 (apoptosis signal-regulating kinase 1), leading to the activation of p38 MAPK (mitogen-activated protein kinase) and subsequent inflammatory responses.[13][14][15] 6-Isopropylchromone derivatives are proposed to exert their anti-inflammatory effects by inhibiting the production of ROS, thereby disrupting this signaling pathway.[3]

Sirtuin 2 (SIRT2) Inhibition

Chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase.[7][16][17] SIRT2 is implicated in various cellular processes, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases and cancer.[7][16]

The mechanism of SIRT2 inhibition by these small molecules typically involves binding to the enzyme's active site, which prevents the binding of the native substrate and/or the co-substrate NAD⁺.[18] Some inhibitors achieve selectivity by binding to a specific hydrophobic "selectivity pocket" within the SIRT2 enzyme.[19]

Caption: Mechanism of SIRT2 inhibition by 6-isopropylchromone derivatives.

In its normal function, the SIRT2 enzyme binds to an acetylated substrate and NAD⁺ in its active site, leading to the deacetylation of the substrate. 6-Isopropylchromone derivatives act as inhibitors by binding to the active site, thereby preventing the substrate and/or NAD⁺ from binding and inhibiting the deacetylation process.[18] This leads to an accumulation of acetylated proteins, which can modulate various cellular pathways.

References

- 1. chemmethod.com [chemmethod.com]

- 2. 6-ISOPROPYLCHROMONE-2-CARBOXYLIC ACID CAS#: 14718-37-7 [amp.chemicalbook.com]

- 3. 3-Formyl-6-isopropylchromone | CAS#:49619-58-1 | Chemsrc [chemsrc.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 3-Formyl-6-isopropylchromone | 49619-58-1 [chemicalbook.com]

- 6. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. ROS-dependent activation of the TRAF6-ASK1-p38 pathway is selectively required for TLR4-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK Signaling Drives Inflammation in LPS-Stimulated Cardiomyocytes: The Route of Crosstalk to G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]

- 19. Identification of a novel small molecule that inhibits deacetylase but not defatty-acylase reaction catalysed by SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 6-Isopropyl Group in the Biological Activity of Chromones: A Structure-Activity Relationship Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical structure-activity relationships (SAR) of 6-isopropylchromone compounds, a class of molecules showing significant promise in medicinal chemistry. By systematically analyzing the impact of the 6-isopropyl moiety and other structural modifications on their biological effects, this document aims to provide a foundational resource for the rational design of novel therapeutics. While direct and extensive research specifically on a wide array of 6-isopropylchromone analogs is still emerging, by examining related 6-alkyl and other substituted chromone derivatives, we can infer key structural determinants for activity.

Core Findings: The Influence of the 6-Position on Chromone Bioactivity

The substitution pattern on the chromone scaffold is a critical determinant of its pharmacological profile. The C6-position, in particular, has been a focal point for modifications aimed at enhancing potency and selectivity for various biological targets, including kinases, enzymes, and receptors involved in cancer and inflammation.

The isopropyl group, a bulky and lipophilic moiety, is expected to significantly influence the pharmacokinetic and pharmacodynamic properties of the chromone scaffold. Its size and shape can affect binding to target proteins, while its lipophilicity can impact cell membrane permeability and overall bioavailability. A systematic investigation into varying the alkyl group at the C6 position would be invaluable in elucidating the precise role of steric bulk and lipophilicity in modulating biological activity.

Hypothetical Structure-Activity Relationship of 6-Alkylchromones in Anticancer Activity

To illustrate the principles of SAR, the following table presents a hypothetical dataset based on plausible trends for 6-alkylchromone-2-carboxylic acid derivatives tested against a generic cancer cell line. This data is for illustrative purposes to demonstrate how such a table would be structured for analysis.

| Compound ID | 6-Substituent (R) | IC50 (µM) on Cancer Cell Line X | Lipophilicity (logP) | Steric Hindrance (Taft's Es) |

| 1a | -H | 15.2 | 2.1 | 1.24 |

| 1b | -CH₃ | 10.5 | 2.6 | 0.00 |

| 1c | -CH₂CH₃ | 8.1 | 3.1 | -0.07 |

| 1d | -CH(CH₃)₂ | 5.7 | 3.5 | -0.47 |

| 1e | -C(CH₃)₃ | 12.3 | 3.9 | -1.54 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would be required for a definitive SAR analysis.

From this hypothetical data, we can infer that:

-

Increasing the alkyl chain length from hydrogen to ethyl (1a-1c) correlates with increased anticancer activity, suggesting a favorable interaction in a lipophilic pocket of the target protein.

-

The 6-isopropyl derivative (1d ) exhibits the highest potency, indicating an optimal balance of lipophilicity and steric bulk for this particular target.

-

The larger tert-butyl group (1e ) leads to a decrease in activity, possibly due to steric hindrance that prevents optimal binding.

Experimental Protocols: A Blueprint for SAR Studies

To generate the crucial data for a robust SAR analysis of 6-isopropylchromone compounds, the following experimental methodologies are recommended:

Synthesis of 6-Alkyl-4-oxo-4H-chromene-2-carboxylic Acids

A common synthetic route involves the Baker-Venkataraman rearrangement.

Step 1: Acylation of a substituted 2-hydroxyacetophenone. The starting material, 2-hydroxy-5-alkylacetophenone, is reacted with an acylating agent, such as ethyl oxalate, in the presence of a base like sodium ethoxide.

Step 2: Cyclization to form the chromone ring. The resulting intermediate is then treated with an acid catalyst, typically hydrochloric acid, to induce cyclization and form the ethyl 6-alkyl-4-oxo-4H-chromene-2-carboxylate.

Step 3: Hydrolysis of the ester. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 6-alkylchromone derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Apoptosis Signaling Pathway

Many chromone derivatives exert their anticancer effects by inducing apoptosis. A plausible mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Future Directions and Conclusion

The systematic exploration of the structure-activity relationship of 6-isopropylchromone compounds holds significant potential for the discovery of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of 6-alkylchromone analogs with varying alkyl chain lengths, branching, and incorporation of other functional groups to build a comprehensive SAR model. Detailed mechanistic studies, including target identification and elucidation of signaling pathways, will be crucial for the rational design of next-generation chromone-based drugs. This guide provides a foundational framework to steer these future research endeavors.

In Silico Modeling of 6-Isopropylchromone Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict and characterize the binding sites of 6-isopropylchromone, a derivative of the versatile chromone scaffold. While direct experimental data on the specific protein targets of 6-isopropylchromone is limited, the extensive pharmacological activities of chromone derivatives allow for the selection of a plausible hypothetical target for a detailed case study. Drawing from published data on chromone-based inhibitors, this guide will use p38 Mitogen-Activated Protein (MAP) Kinase as a representative target to illustrate the complete in silico modeling workflow, from initial target identification to experimental validation.

Introduction to 6-Isopropylchromone and the Chromone Scaffold

The chromone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] This diverse pharmacology suggests that chromone-based compounds can interact with a variety of protein targets. 6-isopropylchromone, as a specific derivative, is of interest for its potential therapeutic applications. In silico modeling provides a powerful and resource-effective approach to identify its potential protein binding partners and elucidate the molecular basis of its activity.

Hypothetical Target Selection: p38 MAP Kinase

Based on the known anti-inflammatory properties of many chromone derivatives, p38 MAP kinase presents a compelling hypothetical target for 6-isopropylchromone. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a validated strategy for the treatment of inflammatory diseases.[2] Several studies have reported the development of chromone-based inhibitors of p38 MAP kinase, providing a strong rationale for this selection.[1][2]

In Silico Modeling Workflow

The in silico investigation of 6-isopropylchromone's interaction with p38 MAP kinase follows a structured workflow. This process begins with the preparation of the ligand and protein structures, proceeds to molecular docking to predict the binding mode, and is often followed by molecular dynamics simulations to assess the stability of the predicted complex.

Quantitative Binding Data (Hypothetical Case Study)

To provide a practical context, the following table summarizes representative quantitative data for the binding of a chromone derivative to p38 MAP kinase. This data is compiled from multiple sources to create a realistic, albeit illustrative, profile. The IC50 value is taken from a known chromone-based p38 inhibitor, while the Kd and thermodynamic parameters are representative values for small molecule inhibitors of p38 MAP kinase, as detailed biophysical data for a single chromone derivative is not available in the public domain.

| Parameter | Value | Method | Reference |

| IC50 | 17 nM | Enzymatic Assay | Dyrager et al. (2011) |

| Kd | 22 nM | Fluorescence Polarization | Koch et al. (2016)[3] |

| ΔG | -10.5 kcal/mol | Calculated from Kd | - |

| ΔH | -8.2 kcal/mol | Isothermal Titration Calorimetry (Representative) | Adapted from analogous p38 inhibitors |

| -TΔS | -2.3 kcal/mol | Isothermal Titration Calorimetry (Representative) | Adapted from analogous p38 inhibitors |

Note: This table presents a composite dataset for illustrative purposes. The IC50 value is for a specific chromone derivative, while other parameters are representative of potent p38 MAP kinase inhibitors.

Detailed Experimental Protocols

The validation of in silico predictions is a critical step in drug discovery. The following sections provide detailed methodologies for key experiments used to characterize the binding of an inhibitor to its target protein.

Molecular Docking Protocol

Objective: To predict the binding conformation of 6-isopropylchromone within the ATP-binding site of p38 MAP kinase.

Methodology:

-

Protein Preparation:

-

The crystal structure of human p38 MAP kinase (e.g., PDB ID: 1A9U) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and the protein is assigned appropriate protonation states at a physiological pH.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of 6-isopropylchromone is generated using a molecular modeling software.

-

The ligand's geometry is optimized using a suitable force field.

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined around the ATP-binding site of p38 MAP kinase, encompassing the key interacting residues.

-

A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the docking calculations.

-

Multiple docking poses are generated and scored based on the software's scoring function.

-

-

Analysis:

-

The predicted binding poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

-

The pose with the most favorable docking score and realistic interactions is selected for further analysis.

-

Isothermal Titration Calorimetry (ITC)

Objective: To experimentally determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between 6-isopropylchromone and p38 MAP kinase.

Methodology:

-

Sample Preparation:

-

Recombinant human p38 MAP kinase is expressed and purified.

-

The protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

A stock solution of 6-isopropylchromone is prepared in the same ITC buffer. The final concentration of any organic solvent (like DMSO) should be identical in both the protein and ligand solutions to minimize heats of dilution.

-

All solutions are degassed prior to the experiment.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the p38 MAP kinase solution (typically 10-50 µM).

-

The injection syringe is filled with the 6-isopropylchromone solution (typically 10-20 times the protein concentration).

-

A series of small injections (e.g., 2 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25 °C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Fluorescence Spectroscopy

Objective: To determine the binding affinity (Kd) of 6-isopropylchromone to p38 MAP kinase by monitoring changes in the intrinsic protein fluorescence.

Methodology:

-

Sample Preparation:

-

Purified p38 MAP kinase is prepared in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

-

A stock solution of 6-isopropylchromone is prepared in the same buffer.

-

-

Fluorescence Titration:

-

The intrinsic tryptophan fluorescence of p38 MAP kinase is excited at approximately 295 nm, and the emission spectrum is recorded from 310 to 400 nm.

-

A fixed concentration of the protein is titrated with increasing concentrations of 6-isopropylchromone.

-

The fluorescence intensity at the emission maximum is recorded after each addition of the ligand.

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against the ligand concentration.

-

The data is corrected for inner filter effects if necessary.

-

The resulting binding curve is fitted to a suitable equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the Kd.

-

Site-Directed Mutagenesis

Objective: To validate the predicted binding site by mutating key interacting residues and observing the effect on binding affinity.

Methodology:

-

Mutant Design and Generation:

-

Based on the molecular docking results, key amino acid residues in the p38 MAP kinase active site predicted to interact with 6-isopropylchromone are identified.

-

Site-directed mutagenesis is performed using a suitable kit (e.g., QuikChange) to generate mutant proteins where these residues are replaced (e.g., with alanine).

-

-

Protein Expression and Purification:

-

The wild-type and mutant p38 MAP kinase proteins are expressed and purified under identical conditions.

-

-

Binding Assays:

-

The binding affinity of 6-isopropylchromone to both the wild-type and mutant proteins is determined using a technique like ITC or fluorescence spectroscopy.

-

-

Analysis:

-

A significant increase in the Kd (or a decrease in binding affinity) for the mutant protein compared to the wild-type protein confirms the importance of the mutated residue in the binding of 6-isopropylchromone.

-

Signaling Pathway and Experimental Validation Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway and the workflow for the experimental validation of the in silico predictions.

Conclusion

This technical guide has outlined a comprehensive in silico and experimental workflow for characterizing the binding of 6-isopropylchromone to a hypothetical protein target, p38 MAP kinase. By integrating computational predictions with robust experimental validation, researchers can gain valuable insights into the molecular mechanisms of action of novel compounds, thereby accelerating the drug discovery and development process. The methodologies and data presented here serve as a practical framework for professionals in the field to apply to their own research on chromone derivatives and other small molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization-based assays for detecting compounds binding to inactive c-Jun N-terminal kinase 3 and p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Nature's Scaffolds: A Technical Guide to the Biosynthetic Pathway of Chromones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of chromones, a significant class of naturally occurring heterocyclic compounds. With a wide spectrum of biological activities, understanding the biogenesis of the chromone core is paramount for applications in drug discovery and metabolic engineering. This document details the precursor molecules, key enzymatic players, and the subsequent tailoring reactions that generate the vast diversity of chromone structures found in plants, fungi, and bacteria.

Core Biosynthetic Pathways: A Convergence of Primary Metabolism

The formation of the characteristic benzo-γ-pyrone skeleton of chromones is primarily rooted in the polyketide pathway , specifically the acetate-malonate route.[1] However, for certain complex chromones, this pathway converges with the shikimate pathway , which supplies aromatic precursor units.

The Acetate-Malonate Pathway: The Polyketide Backbone

The fundamental assembly of the chromone ring system is a classic example of polyketide synthesis.[1][2] This process is catalyzed by a Type III polyketide synthase (PKS). The biosynthesis of a simple chromone, such as 5,7-dihydroxy-2-methylchromone found in Aloe arborescens, proceeds through the following steps:

-

Starter Unit Selection : The synthesis is initiated with a starter molecule, typically acetyl-CoA. This can be supplied directly or generated via the enzymatic decarboxylation of a malonyl-CoA molecule.[3]

-

Chain Elongation : The starter unit undergoes sequential decarboxylative condensations with extender units, which are exclusively malonyl-CoA in this pathway. For a pentaketide chromone, four molecules of malonyl-CoA are used as extenders.[4]

-

Cyclization : After the linear poly-β-keto chain is assembled, it undergoes intramolecular cyclization reactions to form the aromatic A-ring and the heterocyclic C-ring of the chromone scaffold. The key cyclization for many chromones is a C-O lactonization followed by aromatization.

The Shikimate Pathway: Supplying Aromatic Moieties

While the acetate-malonate pathway builds the core scaffold of most chromones, the biosynthesis of 2-(2-phenylethyl)chromones (PECs), characteristic of agarwood, requires a starter unit derived from the shikimate pathway.[5][6][7] This pathway is the source of aromatic amino acids like L-phenylalanine.[8][9] It is proposed that a derivative of phenylalanine, such as phenylpropionyl-CoA or a related compound, serves as the starter molecule for the PKS, which then undergoes condensation with malonyl-CoA extender units to form the diarylpentanoid precursor of PECs.

Key Enzymes in Chromone Biosynthesis

A consortium of enzymes is responsible for the construction and diversification of chromones. At the heart of this process are Type III polyketide synthases, followed by a suite of tailoring enzymes that modify the basic chromone skeleton.

Type III Polyketide Synthases (PKSs)

Type III PKSs are the central catalysts in chromone biosynthesis.[10][11] These enzymes are structurally simple homodimers that, unlike Type I and II PKSs, do not rely on an acyl carrier protein (ACP).[3][11] Each monomer contains an active site with a conserved Cys-His-Asn catalytic triad.[11]

A key example is Pentaketide Chromone Synthase (PCS) from Aloe arborescens, which catalyzes the formation of 5,7-dihydroxy-2-methylchromone from five molecules of malonyl-CoA.[4][12] The enzyme's active site cavity controls the length of the polyketide chain and guides the cyclization pattern, demonstrating how subtle structural changes in these enzymes can lead to vastly different products.[3][11]

Downstream Tailoring Enzymes

Once the core chromone scaffold is formed, its structural diversity is vastly expanded by the action of tailoring enzymes:

-

Hydroxylases : Cytochrome P450 monooxygenases (CYPs) are critical for introducing hydroxyl groups at specific positions on the chromone ring, a key step in the biosynthesis of many bioactive derivatives.[6]

-

O-Methyltransferases (OMTs) : These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to hydroxyl groups on the chromone, altering solubility and biological activity.[6]

-

Prenyltransferases : In the biosynthesis of furochromones, these enzymes attach isoprenyl groups to the chromone nucleus.

-

Cyclases : Following prenylation, specific cyclases catalyze the formation of additional furan or pyran rings.

-

Glycosyltransferases (GTs) : These enzymes attach sugar moieties to the chromone scaffold, forming O- or C-glycosides, which significantly impacts their stability and bioavailability.

Biosynthetic Pathways and Experimental Workflows

The following diagrams illustrate the core biosynthetic logic and a typical experimental workflow for characterizing the enzymes involved.

Caption: General biosynthetic pathways for simple chromones and 2-(2-phenylethyl)chromones (PECs).

Caption: Experimental workflow for heterologous expression and characterization of a Type III PKS.

Quantitative Data Summary

Kinetic parameters are essential for understanding enzyme efficiency and substrate preference. The following table summarizes typical experimental conditions used to determine the steady-state kinetics of a Type III PKS, based on published methodologies.[13]

| Parameter | Value / Condition | Rationale |

| Enzyme | Purified recombinant Pentaketide Chromone Synthase (PCS) | Ensures activity is from the target enzyme without interference. |

| Substrate | [2-¹⁴C]malonyl-CoA | Radiolabeled substrate allows for sensitive detection and quantification of product formation. |

| Substrate Conc. | 6.5 µM to 117.8 µM (Five concentrations) | A range of concentrations bracketing the expected Km is necessary for Michaelis-Menten analysis. |

| Enzyme Conc. | 2 µg in 500 µL reaction | Sufficient enzyme to produce a detectable signal within the linear range of the assay. |

| Buffer | 100 mM Tris-HCl, pH 7.0, with 1 mM EDTA | Provides a stable pH environment optimal for enzyme activity and chelates divalent cations. |

| Temperature | 30 °C | A standard, controlled temperature for enzymatic assays. |

| Incubation Time | 15 minutes | A time point within the initial linear rate of product formation. |

| Detection Method | Radio-HPLC | Separates the radiolabeled product from the substrate for accurate quantification. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of a chromone biosynthetic enzyme, such as Pentaketide Chromone Synthase (PCS).

Protocol: Heterologous Expression and Purification of PCS[12]

-

Gene Amplification : The full-length coding sequence of the PCS gene is amplified from cDNA of the source organism (e.g., Aloe arborescens) using PCR with primers that add restriction sites (e.g., SmaI and XhoI).

-

Vector Ligation : The amplified DNA fragment is digested and ligated into a suitable expression vector, such as a modified pET24a(+) vector, to create an N-terminal glutathione S-transferase (GST) fusion protein. This tag facilitates purification.

-

Transformation : The recombinant plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression : A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of ~0.6. Protein expression is then induced by adding IPTG, and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Purification :

-

Cells are harvested by centrifugation and resuspended in lysis buffer.

-

Cells are lysed by sonication, and the cell debris is removed by centrifugation.

-

The supernatant containing the soluble GST-PCS fusion protein is applied to a glutathione-Sepharose affinity column.

-

After washing the column to remove unbound proteins, the GST-tag is cleaved on-column using a specific protease (e.g., thrombin).

-

The purified PCS protein is eluted from the column.

-

A final purification step using gel filtration chromatography is performed to ensure high purity and proper folding. The protein is exchanged into a suitable storage buffer.

-

Protocol: In Vitro Enzyme Assay for PCS Activity[13]

-

Reaction Mixture Preparation : Prepare the standard reaction mixture in a microcentrifuge tube. For a 500 µL final volume, combine:

-

100 mM potassium phosphate buffer (pH 7.0).

-

Purified recombinant PCS enzyme (e.g., 2 µg).

-

Starter substrate (if applicable, e.g., 27 nmol acetyl-CoA).

-

Extender substrate (e.g., 54 nmol malonyl-CoA, which can be a mix of cold and radiolabeled substrate for kinetic analysis).

-

-

Incubation : Initiate the reaction by adding the enzyme or substrate and incubate at 30°C for a defined period (e.g., 60 minutes for product identification, or a shorter time like 15 minutes for kinetic assays).

-

Reaction Quenching : Stop the reaction by adding 50 µL of 20% HCl. This denatures the enzyme and acidifies the mixture.

-

Product Extraction : Extract the chromone products from the aqueous mixture by adding 1 mL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases. Collect the upper organic layer. Repeat the extraction for complete recovery.

-

Sample Preparation for Analysis : Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen. Re-dissolve the residue in a small volume of methanol (containing 0.1% TFA) for analysis.

Protocol: Product Identification by LC-MS[13][14]

-

Chromatographic Separation : Inject the re-dissolved sample from the enzyme assay onto a reverse-phase HPLC column (e.g., a C18 column).

-

Elution : Elute the compounds using a gradient of two mobile phases, typically:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

A typical gradient might run from 10% B to 90% B over 30 minutes.

-

-

Mass Spectrometry Detection : The eluent from the HPLC is directed into the ion source of a mass spectrometer (e.g., an electrospray ionization - ESI source).

-

MS1 Scan : The mass spectrometer is operated in positive ion mode to acquire full scan mass spectra (MS1), detecting the protonated molecular ion [M+H]⁺ of the expected product (e.g., m/z 193 for 5,7-dihydroxy-2-methylchromone).

-

MS2 Fragmentation : For structural confirmation, a tandem MS (MS/MS or MS²) experiment is performed. The parent ion of interest (m/z 193) is selected and fragmented (e.g., via collision-induced dissociation - CID) to produce a characteristic fragmentation pattern, which can be compared to an authentic standard or literature data.

-

Data Analysis : The retention time and mass spectral data are compared with those of an authentic standard to confirm the identity of the enzymatic product.

References

- 1. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 2. api.pageplace.de [api.pageplace.de]

- 3. mdpi.com [mdpi.com]

- 4. A plant type III polyketide synthase that produces pentaketide chromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood | Semantic Scholar [semanticscholar.org]

- 6. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shikimate and Phenylalanine Biosynthesis in the Green Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization and preliminary crystallographic analysis of a novel plant type III polyketide synthase that produces pentaketide chromone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Protocol for 6-Iso-propylchromone synthesis in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 6-iso-propylchromone, a valuable scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the readily available 4-isopropylphenol. The protocol includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2'-hydroxy-5'-isopropylacetophenone, via a Fries rearrangement of 4-isopropylphenyl acetate. The subsequent step is the cyclization of this intermediate to the final chromone product.

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-5'-isopropylacetophenone via Fries Rearrangement

This procedure is adapted from a similar synthesis of 2-hydroxy-5-methylacetophenone[1].

Materials:

-

4-Isopropylphenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (2.5 equivalents).

-

Slowly add 4-isopropylphenyl acetate (1 equivalent) to the flask.

-

Heat the reaction mixture in an oil bath at 120-140°C for approximately 45-60 minutes. The mixture will become a dark, viscous liquid.

-

After the heating is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved.

-

The crude product will precipitate as a solid. Filter the solid and wash it with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Dry the purified product under vacuum to obtain 2'-hydroxy-5'-isopropylacetophenone.

Step 2: Synthesis of this compound via Cyclization

This protocol is based on a general method for chromone synthesis from 2-hydroxyacetophenones using a Vilsmeier-Haack type reagent[2].

Materials:

-

2'-Hydroxy-5'-isopropylacetophenone

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Aqueous Hydrochloric Acid (2N HCl)

-

Ethyl acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloro-1,3,5-triazine (TCT, 1.2 equivalents) in anhydrous DMF.

-

To this solution, add 2'-hydroxy-5'-isopropylacetophenone (1 equivalent) at room temperature.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 2N aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

III. Data Presentation

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2'-Hydroxy-5'-isopropylacetophenone | C₁₁H₁₄O₂ | 178.23 | White crystalline solid[3] | 1634-36-2[3] |

| This compound | C₁₂H₁₂O₂ | 188.22 | - | - |

IV. Logical Relationships in the Synthesis

The synthesis of this compound is predicated on two key chemical transformations. The initial Fries rearrangement is an intramolecular electrophilic aromatic substitution, while the subsequent cyclization involves the formation of a chromone ring system.

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols: 6-Isopropylchromone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-isopropylchromone and its derivatives as key intermediates in the synthesis of biologically active molecules. The information presented herein is intended to facilitate research and development in medicinal chemistry, natural product synthesis, and materials science.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of pharmacological activities. Their biological properties include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral effects. The substituent at the 6-position of the chromone ring, in this case, an isopropyl group, can significantly influence the molecule's lipophilicity and binding interactions with biological targets. 6-Isopropylchromone serves as a valuable starting material for the synthesis of more complex derivatives, primarily through modifications at the 2- and 3-positions of the chromone ring.

Key Synthetic Transformations and Derivatives

A primary application of 6-isopropylchromone in organic synthesis involves its conversion into highly reactive intermediates, such as 3-formyl-6-isopropylchromone and 6-isopropylchromone-3-carbonitrile. These derivatives serve as versatile building blocks for the construction of a diverse array of bioactive compounds.

Synthesis of 3-Formyl-6-isopropylchromone via the Vilsmeier-Haack Reaction

The introduction of a formyl group at the 3-position of the chromone ring is a crucial step in elaborating the core structure. This is commonly achieved through the Vilsmeier-Haack reaction.[1][2][3][4] The reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][4] While the direct formylation of 6-isopropylchromone is not explicitly detailed in the provided search results, the general mechanism for the synthesis of 3-formylchromones proceeds from the corresponding 2-hydroxy acetophenone precursor.

Experimental Protocol: Synthesis of 3-Formyl-6-isopropylchromone

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of substituted 2-hydroxy acetophenones.[5][6]

Materials:

-

2-Hydroxy-5-isopropylacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[2]

-

To this mixture, add 2-hydroxy-5-isopropylacetophenone portion-wise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product that precipitates out is collected by filtration, washed thoroughly with water, and then dried.

-

Recrystallize the crude product from ethanol to obtain pure 3-formyl-6-isopropylchromone.

Workflow for the Synthesis of 3-Formyl-6-isopropylchromone

Caption: Workflow for the Vilsmeier-Haack synthesis of 3-formyl-6-isopropylchromone.

6-Isopropylchromone-3-carbonitrile: A Precursor for Antifungal Agents

6-Isopropylchromone-3-carbonitrile is another key derivative with significant biological potential. It has demonstrated notable antifungal and antibiofilm activities, particularly against various Candida species.[7] This compound also serves as a synthetic intermediate for the anti-inflammatory and anti-allergic drug, Amoxanox.[8]

Antifungal Activity of 6-Isopropylchromone Derivatives

A study investigating the antifungal properties of various chromone derivatives revealed that 6-isopropylchromone-3-carbonitrile exhibits significant activity against several Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal efficacy.

| Compound | C. albicans (MIC, µg/mL) | C. glabrata (MIC, µg/mL) | C. parapsilosis (MIC, µg/mL) |

| 6-Isopropylchromone-3-carbonitrile | 5-10 | 10 | 20 |

Data extracted from Lee et al., 2023.[7]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This is a generalized protocol based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

-

6-Isopropylchromone-3-carbonitrile

-

Candida species isolates

-

RPMI 1640 medium

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Prepare a stock solution of 6-isopropylchromone-3-carbonitrile in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the Candida species to be tested.

-

Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed as a visible reduction in turbidity or measured spectrophotometrically.

Proposed Mechanism of Antifungal Action

Transcriptomic analyses have suggested that chromone-3-carbonitriles exert their antifungal effect by downregulating the expression of genes involved in hyphal formation and biofilm development, such as TEC1 and UME6, in C. albicans.[7] Hyphae are filamentous structures that are crucial for the virulence and tissue invasion of this pathogenic yeast.

Caption: Proposed mechanism of antifungal action for 6-isopropylchromone-3-carbonitrile.

Further Synthetic Applications

The formyl and cyano groups of the 6-isopropylchromone derivatives are highly versatile functional handles for a variety of organic transformations, including:

-

Condensation Reactions: The formyl group can readily undergo condensation with amines, hydrazines, and active methylene compounds to generate Schiff bases, hydrazones, and Knoevenagel products, respectively. These reactions are fundamental in the construction of diverse heterocyclic systems.

-

Multi-component Reactions: 3-Formylchromones can participate in multi-component reactions to rapidly build molecular complexity. For instance, the reaction of a 3-formylchromone with an amine and a secondary phosphine oxide can yield α-aminophosphine oxides, a class of compounds with potential biological activities.[9][10]

-

Cyclization Reactions: The functional groups on the chromone scaffold can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems, further expanding the chemical space accessible from this building block.

Conclusion

6-Isopropylchromone is a valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated through its conversion to the highly reactive 3-formyl and 3-cyano derivatives. These intermediates provide access to a wide range of more complex molecules with promising biological activities, particularly in the development of novel antifungal and anti-inflammatory agents. The synthetic protocols and biological data presented in these application notes are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. asianpubs.org [asianpubs.org]

- 6. sciforum.net [sciforum.net]

- 7. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Isopropylchromone-3-carbonitrile 50743-32-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application of 6-Iso-propylchromone in Antifungal Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 6-Iso-propylchromone and its derivatives, specifically 6-isopropylchromone-3-carbonitrile, as potential antifungal agents. The information compiled herein is intended to guide researchers in the evaluation of these compounds, from initial screening to understanding their mechanism of action.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Chromones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Notably, this compound derivatives have demonstrated significant antifungal properties, particularly against clinically relevant Candida species. This document focuses on 6-isopropylchromone-3-carbonitrile, a derivative that has shown potent antifungal, anti-biofilm, and anti-virulence activities.[1]

Antifungal Activity

6-isopropylchromone-3-carbonitrile has exhibited good antifungal activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against various Candida species, including C. glabrata, C. parapsilosis, and C. albicans.[1] Studies have indicated that this compound is fungicidal, meaning it actively kills fungal cells rather than just inhibiting their growth.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for 6-isopropylchromone-3-carbonitrile against a panel of Candida species.

| Fungal Strain | MIC Range (µg/mL) |

| Candida albicans | 5 - 50 |

| Candida glabrata | 5 - 50 |

| Candida parapsilosis | 5 - 50 |

Data compiled from published research.[1]

Mechanism of Action

The antifungal activity of 6-isopropylchromone-3-carbonitrile is attributed, at least in part, to its ability to interfere with key virulence factors of Candida albicans, namely hyphal formation and biofilm development.

Inhibition of Biofilm and Hypha Formation

Biofilms are structured communities of microbial cells that are notoriously resistant to antifungal agents. 6-isopropylchromone-3-carbonitrile has been shown to be a potent inhibitor of C. albicans biofilm formation. At a concentration of 5 µg/mL, it can inhibit biofilm formation by over 70%.[1] Furthermore, this compound markedly inhibits the morphological transition of Candida from yeast to hyphal form, a critical step for tissue invasion and virulence.[1]

Quantitative Data: Biofilm Inhibition

| Compound Concentration (µg/mL) | Biofilm Inhibition (%) |

| 5 | >70 |

| 10 | >95 |

Data for 6-isopropylchromone-3-carbonitrile against C. albicans.[1]

Signaling Pathway Involvement

Transcriptomic analyses have revealed that 6-isopropylchromone-3-carbonitrile modulates the expression of genes crucial for hyphal development and biofilm formation. Specifically, it downregulates the expression of the transcription factors TEC1 and UME6, which are key activators of hyphal growth.[1][2][3][4][5] Concurrently, it upregulates the expression of the hyphal regulator UCF1.[1] This targeted gene regulation disrupts the signaling cascade that leads to filamentation.

Caption: Signaling pathway of this compound's antifungal action.

Toxicity Profile

Preliminary toxicity assays using plant and nematode models have indicated that 6-isopropylchromone-3-carbonitrile is non-toxic to mildly toxic.[1] Further studies are required to assess its cytotoxicity against mammalian cell lines to determine its therapeutic index. Some chromone derivatives have shown selective cytotoxicity against cancer cell lines over normal cells, suggesting that the chromone scaffold can be modified to enhance safety.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal properties of this compound and its derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Fungal strains (e.g., Candida albicans, Candida glabrata)

-

RPMI-1640 medium, buffered to pH 7.0 with MOPS

-

This compound compound stock solution (e.g., in DMSO)

-

Spectrophotometer or microplate reader

Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of the this compound compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. Include a drug-free control well.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Biofilm Inhibition Assay

This protocol utilizes a 96-well plate to assess the inhibition of biofilm formation.

Materials:

-

96-well, flat-bottom polystyrene plates

-

Candida albicans strain

-

RPMI-1640 medium

-

This compound compound

-

XTT reduction assay reagents (XTT, menadione)

-

Plate reader

Workflow:

Caption: Workflow for the Biofilm Inhibition Assay.

Procedure:

-

Inoculum Preparation: Prepare a suspension of C. albicans in RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate Setup: Add 100 µL of the cell suspension to the wells of a 96-well plate. Add 100 µL of RPMI-1640 containing various concentrations of this compound. Include a compound-free control.

-

Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

Washing: After incubation, carefully aspirate the medium and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Quantification: To quantify the biofilm, perform an XTT reduction assay. Add a solution of XTT and menadione to each well and incubate in the dark. Measure the absorbance at 490 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to analyze the effect of this compound on the expression of target genes in C. albicans.

Materials:

-

Candida albicans culture

-

This compound compound

-

RNA extraction kit

-

cDNA synthesis kit

-

Real-time PCR system

-

Primers for target genes (TEC1, UME6, UCF1) and a reference gene (e.g., ACT1)

Workflow:

Caption: Workflow for qRT-PCR Gene Expression Analysis.

Procedure:

-

Treatment: Grow C. albicans in a suitable medium to the mid-log phase and then treat with a sub-inhibitory concentration of this compound for a defined period (e.g., 4 hours). Include an untreated control.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a suitable master mix, the synthesized cDNA as a template, and primers specific for the target genes (TEC1, UME6, UCF1) and a reference gene.

-

Data Analysis: Analyze the real-time PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.

Conclusion

This compound and its derivatives, particularly 6-isopropylchromone-3-carbonitrile, represent a promising class of compounds for antifungal drug discovery. Their potent activity against Candida species, coupled with their ability to inhibit key virulence factors like biofilm and hypha formation, makes them attractive candidates for further development. The detailed protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of this chemical scaffold in the fight against fungal infections. Further investigations into their in vivo efficacy, safety profile, and spectrum of activity are warranted.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Expression of UME6, a Key Regulator of Candida albicans Hyphal Development, Enhances Biofilm Formation via Hgc1- and Sun41-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. Ume6 protein complexes connect morphogenesis, adherence and hypoxic genes to shape Candida albicans biofilm architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

Application Notes and Protocols: 6-Iso-propylchromone as a Potential Anticancer Agent in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 6-iso-propylchromone and its derivatives as anticancer agents for use in cellular models. While direct and extensive research on this compound is emerging, derivatives such as 6-isopropylchromone-3-carbonitrile have shown promise in anticancer studies, suggesting the potential of this chromone scaffold as a valuable starting point for drug discovery.[1] This document outlines the background, potential mechanisms of action, and detailed protocols for evaluating the anticancer efficacy of this class of compounds.

Introduction to Chromones in Cancer Research

Chromones are a class of heterocyclic compounds that form the backbone of many naturally occurring flavonoids and synthetic molecules with a wide range of biological activities.[2] Numerous studies have highlighted the potential of chromone derivatives as anticancer agents, demonstrating their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[2][3][4][5][6] The anticancer activity of chromone derivatives is often linked to their substitution patterns, which significantly influence their biological effects.[7]

Putative Mechanism of Action of Anticancer Chromones

Based on studies of various chromone derivatives, the potential anticancer mechanism of this compound may involve the induction of apoptosis through the intrinsic pathway. This is often characterized by the modulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, some chromone derivatives have been observed to induce apoptosis in colon and non-small cell lung cancer cells through the Bcl-2, Bax, and caspase-3 signaling cascades.[3][8]

Signaling Pathway Diagram

Caption: Putative apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound in cellular models.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for the MTT-based cytotoxicity assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)